molecular formula C9H8ClN3O2S2 B5678173 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B5678173
M. Wt: 289.8 g/mol
InChI Key: ZBVVBKXZLBYEOY-UHFFFAOYSA-N
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Description

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is known for its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted thiadiazole derivatives.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of essential biochemical pathways in microorganisms or cancer cells. The thiadiazole ring’s ability to interact with nucleophilic sites in proteins contributes to its biological activity .

Comparison with Similar Compounds

    1,3,4-thiadiazole derivatives: Compounds with similar structures but different substituents on the thiadiazole ring.

    Sulfonamide derivatives: Compounds containing the sulfonamide group but with different aromatic or heterocyclic moieties.

Uniqueness: 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to the presence of both the chloro and methyl groups, which can influence its electronic properties and reactivity. This combination of functional groups contributes to its distinct biological activities compared to other thiadiazole or sulfonamide derivatives .

Properties

IUPAC Name

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVVBKXZLBYEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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